Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
Brand Name:
Vulcanchem
CAS No.:
58632-95-4
VCID:
VC0108109
InChI:
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
SMILES:
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Molecular Formula:
C₁₃H₁₄N₂O₃
Molecular Weight:
246.26 g/mol
Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
CAS No.: 58632-95-4
Reference Standards
VCID: VC0108109
Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 246.26 g/mol
CAS No. | 58632-95-4 |
---|---|
Product Name | Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]- |
Molecular Formula | C₁₃H₁₄N₂O₃ |
Molecular Weight | 246.26 g/mol |
IUPAC Name | tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate |
Standard InChI | InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+ |
Standard InChIKey | QQWYQAQQADNEIC-RVDMUPIBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
Synonyms | 2-(tert.-Butoxycarbonyloxyimino)phenylacetonitrile; Boc-ON; NSC 328381; α-[[[(1,1-Dimethylethoxy)carbonyl]oxy]imino]benzeneacetonitrile; |
PubChem Compound | 5365066 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume